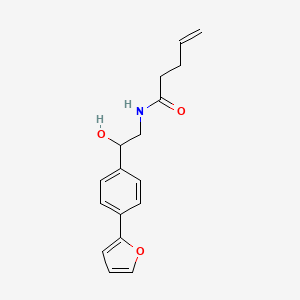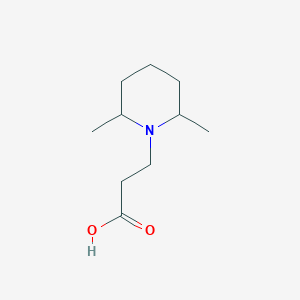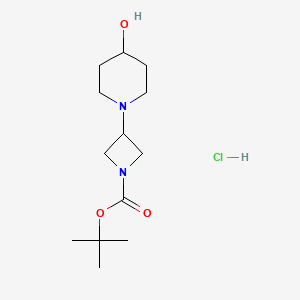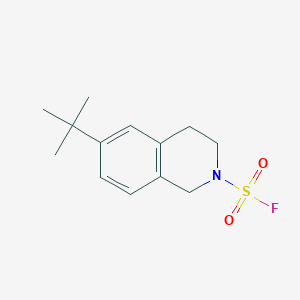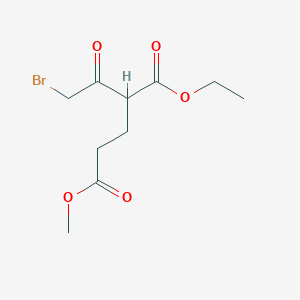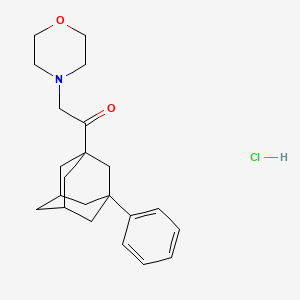
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride involves the reaction of 2-morpholinoethylamine with 1-(adamantan-1-yl)-3-phenylpropan-1-one in the presence of hydrochloric acid to yield the desired product.
Starting Materials
2-morpholinoethylamine, 1-(adamantan-1-yl)-3-phenylpropan-1-one, Hydrochloric acid
Reaction
To a solution of 2-morpholinoethylamine in dichloromethane, add 1-(adamantan-1-yl)-3-phenylpropan-1-one and hydrochloric acid., Stir the reaction mixture at room temperature for several hours., Extract the product with dichloromethane and wash with water., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., Purify the product by recrystallization from ethanol to obtain 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride.
Mecanismo De Acción
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. By regulating the activity of glutamate, 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride helps to protect neurons from damage and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of amyloid-beta plaques, which are believed to contribute to the development of the disease. Additionally, 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been shown to have neuroprotective effects, helping to protect neurons from damage and improve overall brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride in lab experiments is its well-established mechanism of action and pharmacokinetic profile. This makes it easier to design experiments and interpret results. However, one limitation of using 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
Future research on 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on the development of new formulations of 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride that could improve its efficacy and reduce potential side effects. Finally, research could focus on the identification of new targets for the treatment of Alzheimer's disease and other neurological disorders.
Aplicaciones Científicas De Investigación
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. Research has shown that 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride can improve cognitive function and slow down the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-morpholin-4-yl-1-(3-phenyl-1-adamantyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c24-20(15-23-6-8-25-9-7-23)22-13-17-10-18(14-22)12-21(11-17,16-22)19-4-2-1-3-5-19;/h1-5,17-18H,6-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHVBSQIQQAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)
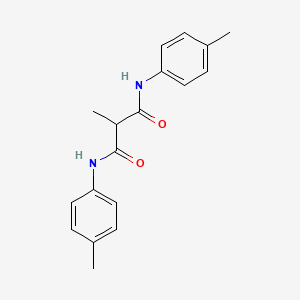
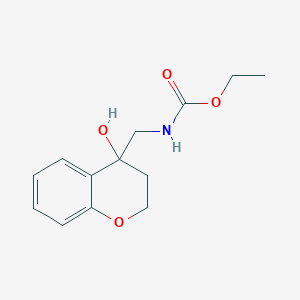
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
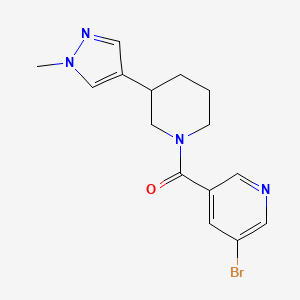
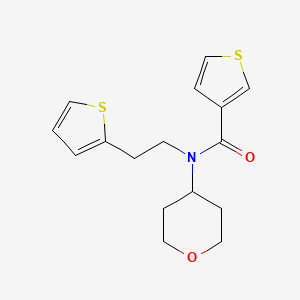
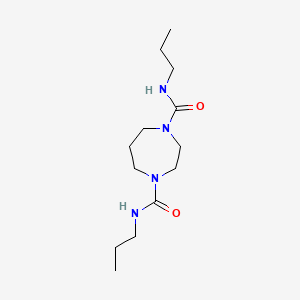
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)
